Product packaging for 2-Cyclopropylamino-1-thiazol-2-yl-ethanone(Cat. No.:)

2-Cyclopropylamino-1-thiazol-2-yl-ethanone

Cat. No.: B7927311
M. Wt: 182.25 g/mol
InChI Key: KXWINMQXCAPSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylamino-1-thiazol-2-yl-ethanone (CAS 1353945-13-7) is a chemical building block of significant interest in modern medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged pharmacophores: a thiazole ring and a cyclopropylamine moiety. The thiazole ring is a five-membered heterocycle known to be a very important functional group found in a wide range of therapeutic applications, including antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents . Thiazole rings are common in FDA-approved antibiotics and act as key ligands on various biological matrices . The cyclopropyl group is widely utilized in drug design to enhance molecular properties; its introduction into a compound can increase metabolic stability, improve pharmacokinetic profiles, enhance biological activity, and fix molecular conformation . This combination makes the compound a valuable scaffold for constructing potential biologically active molecules, particularly in the synthesis of more complex heterocyclic systems. Researchers employ this compound as a key intermediate in multicomponent reactions (MCRs), which are effective, step-economy tools for synthesizing polyfunctionalized heterocycles . Derivatives of similar compounds have demonstrated promising biological activities in scientific research. For instance, structurally related thiazol-4(5H)-one compounds have shown selective antimicrobial properties against strains such as Candida albicans and Raoultella ornithinolytica . Furthermore, hybrid molecules featuring similar pharmacophores, such as a 2-(cyclopropylamino)thiazole core, have been designed and investigated as novel CDK1 inhibitors, demonstrating potent apoptosis-inducing activity in anti-melanoma research . This product is provided for research purposes as a building block in early-stage drug discovery. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2OS B7927311 2-Cyclopropylamino-1-thiazol-2-yl-ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopropylamino)-1-(1,3-thiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-7(5-10-6-1-2-6)8-9-3-4-12-8/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWINMQXCAPSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 2 Cyclopropylamino 1 Thiazol 2 Yl Ethanone

Retrosynthetic Analysis of the 2-Cyclopropylamino-1-thiazol-2-yl-ethanone Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection approach. The primary disconnection can be made at the carbon-nitrogen bond of the cyclopropylamino group. This bond is readily formed through a nucleophilic substitution reaction, pointing to cyclopropylamine and an electrophilic precursor, 2-halo-1-(thiazol-2-yl)ethanone (where halo is typically bromo or chloro), as key intermediates.

Further disconnection of the 2-halo-1-(thiazol-2-yl)ethanone intermediate involves breaking the bonds that form the thiazole (B1198619) ring. A common and effective strategy for thiazole synthesis is the Hantzsch thiazole synthesis. This approach disconnects the thiazole ring into a thioamide and an α-halocarbonyl compound. In this case, the precursors would be a suitable thioamide and a di-halogenated carbonyl compound, or more commonly, the reaction between an α-haloketone and a thioamide. This leads to a straightforward synthetic plan starting from simple, commercially available materials.

Primary Synthetic Routes for Thiazole-2-yl-ethanones

The Hantzsch thiazole synthesis is a widely utilized and versatile method for the formation of thiazole rings. chemhelpasap.comsynarchive.comorganic-chemistry.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. For the synthesis of the thiazole-2-yl-ethanone scaffold, a protected or masked α-haloketone can be reacted with a thioamide. Microwave-assisted Hantzsch synthesis has also been reported to improve reaction times and yields. nih.gov

Reactant 1Reactant 2ConditionsProductReference
α-HaloketoneThioamideHeatThiazole chemhelpasap.comsynarchive.com
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted thioureasMicrowave, 90°C, 30 min, MethanolN-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines nih.gov

An alternative approach begins with a pre-formed halogenated thiazole, such as 2-bromothiazole. This precursor can undergo a variety of coupling reactions or nucleophilic substitutions to introduce the ethanone (B97240) moiety. For instance, a Grignard reagent derived from 2-bromothiazole could react with a suitable electrophile to form the desired ketone. However, a more common route is the bromination of a readily available precursor like 2-acetylthiazole. chemicalbook.com

Nucleophilic substitution is a key strategy, particularly for the introduction of the amino group in the final step. The synthesis of the precursor, 2-bromo-1-(thiazol-2-yl)ethanone, is a critical step that enables this strategy. This intermediate is typically prepared by the bromination of 2-acetylthiazole. chemicalbook.com The bromine atom at the alpha-carbon of the ethanone is a good leaving group, making it susceptible to nucleophilic attack by an amine.

A documented synthesis of 2-bromo-1-(1,3-thiazol-2-yl)ethanone involves reacting 2-acetylthiazole with phenyltrimethylammonium tribromide in anhydrous tetrahydrofuran (THF). chemicalbook.com This reaction proceeds at 35°C with stirring for 3 hours, followed by an overnight period of standing. The crude product is then purified by silica gel column chromatography to yield the desired α-bromoketone. chemicalbook.com

Starting MaterialReagentSolventYieldReference
1-thiazol-2-ylacetophenonePhenyltrimethylammonium tribromideAnhydrous THF88% chemicalbook.com

Introduction of the Cyclopropylamino Moiety

The final step in the synthesis of this compound is the introduction of the cyclopropylamino group onto the thiazole-ethanone scaffold.

The most direct method for introducing the cyclopropylamino group is through a nucleophilic substitution reaction. The precursor, 2-bromo-1-(thiazol-2-yl)ethanone, is an ideal substrate for this transformation. nih.gov The reaction involves the treatment of the α-bromoketone with cyclopropylamine. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of the carbon-nitrogen bond, yielding the final product, this compound. This type of amination of α-haloketones is a well-established and efficient method in organic synthesis. nih.gov The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various amines has been shown to proceed effectively in ethanol (B145695) under reflux. nih.gov

Reactant 1Reactant 2ConditionsProduct TypeReference
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-aminothiazole (B372263)Ethanol, refluxDithiazole derivative nih.gov
2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanoneThioamide derivativesEthanol, reflux, triethylamine4-pyrazolylthiazoles researchgate.net

Integration of the Cyclopropyl (B3062369) Group

The incorporation of the cyclopropylamino group is a critical transformation in the synthesis of the title compound. The cyclopropyl motif is valued in medicinal chemistry for its ability to introduce conformational rigidity and improve metabolic stability. hyphadiscovery.com Several synthetic methods can be employed to achieve this integration.

A primary method involves the nucleophilic substitution reaction between cyclopropylamine and a suitable precursor, such as 2-bromo-1-(thiazol-2-yl)ethanone. In this reaction, the amino group of cyclopropylamine acts as a nucleophile, displacing the bromide to form the desired carbon-nitrogen bond.

Alternative strategies for forming cyclopropylamine-containing structures include:

Reductive Amination : This involves the reaction of cyclopropanecarboxaldehyde with an amine in the presence of a reducing agent. While not a direct route to the title compound, it is a fundamental method for creating cyclopropylamine precursors.

From α-Chloroaldehydes : A diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be achieved from α-chloroaldehydes via a zinc homoenolate intermediate that is trapped by an amine. chemrxiv.org

Multicomponent Reactions (MCRs) : MCRs offer an efficient approach where multiple starting materials react in a single step. For instance, a related compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, was synthesized in a one-pot reaction involving rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine. mdpi.com This highlights the utility of cyclopropylamine as a readily available building block in complex syntheses.

The reactivity of the cyclopropylamine is influenced by the inherent strain of the three-membered ring and the nucleophilicity of the amine group, making it a versatile reagent in organic synthesis.

Advanced Synthetic Strategies and Methodological Innovations

Modern organic synthesis emphasizes the development of efficient, selective, and environmentally benign methodologies. The preparation of the thiazole core of this compound can benefit significantly from these advanced strategies.

Catalytic Approaches in Thiazole Synthesis

While the Hantzsch synthesis is the most traditional method for forming a thiazole ring, typically involving the condensation of an α-haloketone with a thioamide, modern catalytic methods offer milder conditions and broader substrate scopes. wikipedia.orgnih.gov

Copper-Catalyzed Reactions : Copper catalysts are effective in various thiazole syntheses. One approach involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to yield thiazoles under mild conditions. organic-chemistry.org Another method utilizes a copper-catalyzed coupling of oxime acetates with isothiocyanates. organic-chemistry.org Copper salts can also catalyze the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. nih.gov

Palladium-Catalyzed Reactions : Palladium(II) acetate has been used to catalyze the selective synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. nih.gov

Iridium-Catalyzed Reactions : Libraries of thiazoles have been synthesized using iridium-catalyzed ylide insertion chemistry, demonstrating the versatility of this approach for creating diverse thiazole-containing compounds. organic-chemistry.org

These catalytic methods often provide advantages over traditional syntheses by avoiding harsh reagents and improving reaction efficiency and selectivity.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. mdpi.com The synthesis of thiazole derivatives has been a significant area for the application of these principles. bepls.comresearchgate.netbohrium.com

Key green strategies applicable to the synthesis of the target compound's thiazole core include:

Microwave and Ultrasound Irradiation : These non-conventional energy sources can dramatically reduce reaction times and improve yields. bepls.comresearchgate.net Microwave-assisted synthesis has been successfully used for various thiazole derivatives. bepls.com

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene glycol (PEG) is a cornerstone of green chemistry. bepls.comsruc.ac.uk Catalyst-free synthesis of 2-aminothiazoles has been achieved in PEG-400 at elevated temperatures. bepls.com

Multi-component Reactions (MCRs) : As mentioned, MCRs improve atom economy and process efficiency by combining several steps into one pot, reducing waste and energy consumption. sruc.ac.uk

Recyclable Catalysts : The use of solid-supported or recyclable catalysts, such as silica-supported tungstosilisic acid, simplifies product purification and minimizes catalyst waste. mdpi.combepls.com

By incorporating these methods, the synthesis of this compound and its intermediates can be made more sustainable and cost-effective. researchgate.net

Characterization Techniques in Organic Synthesis (Excluding Basic Compound Identification Data)

Beyond initial identification, a rigorous characterization process is essential to confirm the structural integrity and purity of a synthesized compound like this compound.

Spectroscopic Confirmation of Structural Integrity

Spectroscopic techniques provide detailed information about the molecular structure, confirming that the desired transformations have occurred and the final product is correct.

TechniquePurpose in Structural Confirmation of this compound
¹H NMR Confirms the presence and connectivity of all proton-containing groups. Expected signals would include those for the thiazole ring protons, the methylene protons adjacent to the ketone, the cyclopropyl protons, and the amine proton. mdpi.comnih.gov
¹³C NMR Detects all unique carbon atoms in the molecule. Key signals would confirm the carbonyl carbon of the ketone, the carbons of the thiazole ring, the methylene carbon, and the carbons of the cyclopropyl group. mdpi.comnih.gov
IR Spectroscopy Identifies key functional groups. Characteristic absorption bands would be expected for the N-H bond of the secondary amine, the C=O bond of the ketone, and C=N and C-S bonds within the thiazole ring. mdpi.com
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can provide further structural clues. mdpi.com

The combined data from these techniques provides a comprehensive and unambiguous confirmation of the compound's molecular structure. For example, in the mass spectrum of a similar compound, the molecular ion peak confirmed the successful formation of the target molecule. mdpi.com

Purity Assessment Methodologies

Assessing the purity of a pharmaceutical intermediate is critical as impurities can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). novasolbio.com Purity is not measured directly but is determined by quantifying the impurities present. nih.gov

The primary method for purity assessment is High-Performance Liquid Chromatography (HPLC) , often considered the gold standard due to its precision and versatility in separating complex mixtures. alwsci.com HPLC can be used to establish an impurity profile, detecting and quantifying impurities from starting materials, side reactions, or degradation. novasolbio.comchemcon.com

Other important methodologies for purity and quality control include:

MethodologyApplication in Purity Assessment
Gas Chromatography (GC) Used for analyzing volatile impurities, such as residual solvents from the synthesis. novasolbio.comalwsci.com
Quantitative NMR (qNMR) A powerful method for determining the purity of a sample against a certified internal standard without needing a reference standard of the compound itself. chemcon.com
Karl Fischer Titration Specifically used to quantify the water content in the sample, which is a common impurity. chemcon.com
Loss on Drying (LOD) Measures the amount of volatile matter (including water and residual solvents) lost from a sample upon heating. chemcon.com

These methods, particularly chromatography, provide the necessary data to ensure that the purity of this compound meets the stringent requirements for its use in further manufacturing processes. nih.govalwsci.com

Molecular and Cellular Mechanisms of Action

Investigations into Target Protein Binding and Interactions

There is no available research detailing the binding or interaction of 2-Cyclopropylamino-1-thiazol-2-yl-ethanone with any specific protein targets.

Enzyme Active Site Modulation

No studies have been published that investigate the ability of this compound to modulate the active site of any enzyme. For comparison, other thiazole (B1198619) derivatives have been explored as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), but this has not been demonstrated for the compound . nih.gov

Receptor Ligand Binding Mechanisms

The scientific literature contains no evidence of this compound acting as a ligand for any receptor. Studies on different thiazole-based molecules have identified them as antagonists for receptors such as the Zinc-Activated Channel (ZAC), where they can act as negative allosteric modulators. nih.gov However, no such role has been established for this compound.

Cellular Pathway Perturbations

Specific data on how this compound may perturb cellular pathways is currently unavailable.

Cell Cycle Regulation and Arrest Induction

There are no published findings to indicate that this compound has any effect on cell cycle regulation or the induction of cell cycle arrest.

Apoptosis Induction Pathways (e.g., Caspase Activation)

The potential for this compound to induce apoptosis has not been investigated. Research on some novel thiazole-2-acetamide derivatives has shown they can induce apoptosis, potentially through the activation of caspases-3 and -9. nih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Effects on Protein Expression (e.g., anti-apoptotic proteins)

There is no information regarding the effect of this compound on the expression of any proteins, including anti-apoptotic proteins like Bcl-2. nih.gov

Modulation of Signal Transduction Pathways

Thiazole-based compounds have been shown to modulate a variety of signal transduction pathways, which are crucial for cell communication and function. Although direct studies on this compound are not extensively available, research on related thiazole derivatives provides insight into potential mechanisms.

Certain thiazole derivatives have been identified as inhibitors of key enzymes in signaling cascades. For instance, some have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical in cell proliferation and angiogenesis. nih.gov Others have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling. nih.gov Furthermore, some analogs have been developed as selective inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme implicated in cancer cell metabolism. nih.gov This body of evidence suggests that thiazole-containing compounds can interfere with cellular signaling at multiple levels.

Impact on Genetic Stability (e.g., DNA nativity)

A critical aspect of cellular function is the maintenance of genetic stability. Some thiazole derivatives have been found to interfere with this process by targeting enzymes essential for DNA replication and maintenance. A notable mechanism is the inhibition of DNA gyrase and topoisomerase IV, bacterial enzymes that are vital for maintaining DNA topology during replication, transcription, and repair. jchemrev.comnih.gov By inhibiting these enzymes, these compounds can induce DNA damage and ultimately lead to bacterial cell death. This mode of action highlights a potential mechanism by which thiazole derivatives can exert their antimicrobial effects.

Mechanisms against Microorganisms

The antimicrobial properties of thiazole derivatives are widely documented, with activity against a broad spectrum of bacteria and fungi. nih.govfabad.org.trnih.govjchemrev.comnih.govsapub.orgresearchgate.netnih.govnih.govbiointerfaceresearch.comresearchgate.netnih.govresearchgate.netglobalresearchonline.net

Interference with Bacterial Cellular Processes

The antibacterial action of thiazole derivatives is often attributed to their ability to disrupt essential cellular processes in bacteria. As mentioned, the inhibition of DNA gyrase is a key mechanism for some of these compounds. jchemrev.comnih.gov This leads to the disruption of DNA synthesis and repair, ultimately causing bacterial cell death. The thiazole scaffold is a recurring structural motif in many compounds with antibacterial properties. biointerfaceresearch.com The specific substitutions on the thiazole ring play a significant role in determining the potency and spectrum of antibacterial activity. nih.gov

A study on a closely related compound, 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one , demonstrated its differential antimicrobial property against various bacterial strains. mdpi.com The minimum inhibitory concentration (MIC) for this compound against the reference strain of Raoultella ornithinolytica was found to be 0.25 mg/mL. mdpi.com

Interactive Table: Antimicrobial Activity of 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one

Bacterial StrainTypeActivityMIC (mg/mL)
Raoultella ornithinolyticaGram-negativeActive0.25
Candida albicans (clinical)FungusActive0.25

Data sourced from a study on a structurally related compound. mdpi.com

Fungal Cell Wall and Membrane Disruption

In addition to their antibacterial effects, many thiazole derivatives exhibit potent antifungal activity. researchgate.netjchemrev.comsapub.orgresearchgate.net The fungal cell wall and membrane are primary targets for antifungal agents. For certain cyclopropyl-thiazole derivatives, molecular docking studies have suggested that secreted aspartic proteinase (SAP) may be a key antifungal target. researchgate.net SAPs are virulence factors in pathogenic fungi like Candida albicans and are involved in processes that compromise host tissue and nutrient acquisition, as well as cell wall maintenance. Inhibition of SAP could therefore disrupt fungal cell wall integrity and lead to cell lysis.

The antifungal activity of 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one was also evaluated, showing an MIC of 0.25 mg/mL against a clinical strain of Candida albicans. mdpi.com

Structural Determinants for Biological Activity at the Molecular Level

The biological activity of thiazole derivatives is intrinsically linked to their molecular structure. The thiazole ring serves as a versatile scaffold, and its biological effects can be fine-tuned by the addition of various substituents. nih.govfabad.org.trnih.govnih.gov

The presence of a cyclopropyl (B3062369) group, as in the subject compound, has been highlighted in several studies for its positive contribution to antifungal and other biological activities. researchgate.netmdpi.com This group can influence the molecule's conformation and its interaction with biological targets.

Furthermore, the nature and position of other substituents on the thiazole ring are critical. For example, the substitution pattern can affect the compound's lipophilicity and its ability to penetrate cell membranes. nih.gov Specific substitutions have been shown to enhance antibacterial or antifungal potency, indicating that a systematic exploration of the structure-activity relationship is crucial for the development of new therapeutic agents. nih.govnih.gov The sulfur atom in the thiazole ring can also play a role in drug-target interactions through the formation of non-covalent bonds. nih.gov

Structure Activity Relationship Sar Studies of 2 Cyclopropylamino 1 Thiazol 2 Yl Ethanone Analogs

Impact of Substitutions on the Thiazole (B1198619) Ring

The thiazole ring is a central component of the scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. researchgate.netanalis.com.my The aromatic nature of the thiazole ring allows for various substitutions at the C4 and C5 positions, which can significantly alter the electronic and steric properties of the molecule. analis.com.my

The introduction of alkyl and aryl substituents on the thiazole ring has been a key strategy in optimizing the activity of this chemical series. The nature and position of these groups can profoundly influence the compound's interaction with its biological target.

The presence of an aryl group at the C4 position of the thiazole ring is a common feature in many biologically active analogs. researchgate.net The electronic properties of substituents on this aryl ring are critical. For instance, the presence of electron-withdrawing groups, such as a nitro group (NO₂) or halo groups, can enhance activity. nih.gov Specifically, compounds bearing a nitro group at the para position of a C4-phenyl ring have shown beneficial effects on antimicrobial activity. nih.gov Similarly, electron-donating groups like methoxy (B1213986) (OMe) have also been found to be advantageous for activity. nih.gov The effect of substitution on the phenyl ring can also be position-dependent, with one study on antimycobacterial agents showing a potency order of para > meta > ortho for bromo-substituted compounds. mdpi.com

Alkyl substitutions on the thiazole ring also impact activity. A methyl group, for example, can increase the basicity and nucleophilicity of the thiazole ring. analis.com.my However, the length of alkyl chains can have varied effects; for some series, an optimal chain length is required for maximal biological efficacy, with longer chains leading to decreased activity. semanticscholar.org

Table 1: Impact of Aryl Substituents on the Thiazole Ring

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Substituent at C4-ArylPositionObserved Effect on ActivityReference
NO₂paraBeneficial for antimicrobial activity nih.gov
OMeparaBeneficial for antimicrobial activity nih.gov
Brpara > meta > orthoInfluences antimycobacterial activity based on position mdpi.com
Electron-withdrawing groups (general)paraIncreased antibacterial and antifungal activity nih.gov

Derivatives have been synthesized where the thiazole is linked to a variety of other heterocycles, including oxadiazoles, furans, pyrazolines, quinolines, and pyrimidines. nih.govnih.govacs.org For example, thiazole derivatives linked to a pyrazoline ring have demonstrated notable antimicrobial activity. nih.gov The substitution pattern on the appended heterocycle is also crucial. In a series of 2-(2-pyrazolin-1-yl)-thiazoles, the substituents on the pyrazoline ring determined the potency against various bacterial and fungal strains. nih.gov

Fusing the thiazole with other rings to create bicyclic systems like thiazolopyridazines, imidazo[2,1-b]thiazoles, and pyrano[2,3-d]thiazoles has also been explored. nih.govijper.orgnih.gov Thiazolopyridazine derivatives have been evaluated for their antitumor activity, demonstrating that the fused heterocyclic system is a viable scaffold for this therapeutic area. nih.gov Similarly, imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and assessed as enzyme inhibitors. nih.gov The introduction of a thiophene (B33073) ring attached to the thiazole has been shown to yield compounds with analgesic and anti-inflammatory properties. frontiersin.org

Table 2: Examples of Heterocyclic Modifications and their Biological Relevance

<

Heterocyclic ModificationResulting ScaffoldAssociated Biological ActivityReference
Linked Pyrazoline2-(2-Pyrazolin-1-yl)-thiazoleAntimicrobial nih.gov
Linked Quinoline4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-oneAntimicrobial nih.gov
Linked Pyrimidine4-(Thiazol-5-yl)pyrimidineCDK9 Inhibition acs.org
Linked Thiophene4-(Thiophen-2-yl)thiazoleAnalgesic, Anti-inflammatory frontiersin.org
Fused ImidazoleImidazo[2,1-b]thiazoleEnzyme Inhibition (e.g., LOX) nih.gov
Fused PyridazineThiazolopyridazineAntitumor nih.gov
Fused PyranPyrano[2,3-d]thiazoleAnticancer nih.gov

Role of the Cyclopropylamino Group

Stereochemistry can play a crucial role in the biological activity of chiral compounds, influencing everything from target binding to cellular uptake. nih.govnih.gov For molecules with chiral centers, one enantiomer may exhibit significantly different pharmacological and chemical behavior compared to its mirror image. nih.gov

In the context of bioactive molecules, if the cyclopropylamino group or another part of the molecule introduces a chiral center, the specific stereoisomer can be critical for activity. The three-dimensional arrangement of atoms is vital for precise interaction with chiral biological targets like enzymes and receptors. nih.gov Studies on other chiral natural products and their derivatives have demonstrated that only isomers with the "natural" stereochemistry show significant potency, which can be related to stereoselective uptake by cellular transporters or a better fit within the target's binding site. nih.gov While specific studies on the stereochemistry of 2-cyclopropylamino-1-thiazol-2-yl-ethanone were not found, the principles of stereochemistry in drug action strongly suggest that if chirality exists, one stereoisomer would likely be more active than the other. nih.gov

Direct substitution on the cyclopropyl (B3062369) ring itself is a strategy to fine-tune the properties of the molecule. The cyclopropyl group's C-H bonds are stronger than those in typical alkanes, contributing to its metabolic stability. nih.gov However, this ring is not metabolically inert and can undergo oxidation. hyphadiscovery.com

To enhance metabolic stability and block potential oxidation pathways, substituents can be introduced on the cyclopropyl ring. For example, adding a methyl group to the cyclopropyl ring has been shown in some contexts to improve metabolic stability and increase potency by allowing the group to access lipophilic pockets in the target protein. hyphadiscovery.com The placement of substituents can also induce asymmetry in the cyclopropane (B1198618) ring, altering bond lengths and angles, which could influence its interaction with a biological target. rsc.org

Table 3: Role and Modification of the Cyclopropyl Group

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Modification/FeatureEffectRationaleReference
Inclusion of Cyclopropyl RingEnhances potency, metabolic stability, and provides conformational rigidity.Unique electronic properties and stronger C-H bonds compared to linear alkanes. nih.govscientificupdate.com
Methyl SubstitutionCan block oxidative metabolism and improve potency.Improves metabolic stability and allows for deeper penetration into lipophilic pockets. hyphadiscovery.com

Modifications of the Ethanone (B97240) Moiety

The ethanone linker, which connects the cyclopropylamino group to the thiazole ring, is another site for modification. Changes to this two-carbon unit can affect the molecule's flexibility, polarity, and ability to act as a hydrogen bond acceptor.

One potential modification is the reduction of the ketone carbonyl group to a hydroxyl group, converting the ethanone moiety to an ethanol (B145695) derivative. In other classes of compounds, such as 2-benzoxazolinones, this reduction has been shown to produce potent analgesic and anti-inflammatory compounds. nih.gov This suggests that the carbonyl group's hydrogen-bonding capacity and planarity are not always essential for activity and that a hydroxyl group might offer alternative, beneficial interactions.

Another approach involves modifying the acylamino portion of related structures. Studies on the antibiotic linezolid, which has a C5-acylaminomethyl moiety, have shown this position is critical for function. nih.gov Only smaller, non-polar fragments are well-tolerated, while larger and more polar groups lead to a decrease in activity. nih.gov This provides insight into the steric and electronic constraints that might apply to the ethanone linker in the this compound series.

Influence on Binding Affinity and Efficacy

The binding affinity and efficacy of this compound analogs are profoundly influenced by the nature of the substituents at various positions of the molecule. SAR studies have revealed that the cyclopropylamino group, the thiazole ring, and the ethanone linker are all crucial for molecular recognition and biological response.

Alterations to the cyclopropylamino moiety have demonstrated a significant impact on activity. The compact and rigid nature of the cyclopropyl group often contributes favorably to binding by fitting into specific hydrophobic pockets of the target protein. Expansion or substitution of this ring can lead to a decrease in affinity due to steric hindrance. For instance, replacing the cyclopropyl group with larger alkyl or aryl substituents may disrupt the optimal binding conformation.

The ethanone linker provides a specific spatial relationship between the amino group and the thiazole ring. Changes in the length or flexibility of this linker can alter the distance and geometry between these two key pharmacophoric elements, thereby affecting the compound's ability to bind effectively to its target.

The following table summarizes the generalized SAR findings for analogs of this compound based on common observations in thiazole derivatives.

Modification Position Effect on a Hypothetical Target
Replacement of Cyclopropyl with larger alkyl groups2-amino positionGenerally decreases binding affinity due to steric clash.
Introduction of polar substituents on the Cyclopropyl ring2-amino positionMay increase or decrease affinity depending on the presence of corresponding polar contacts in the binding site.
Substitution on the Thiazole Ring (e.g., with halogens)C4 or C5 positionCan enhance binding affinity through additional interactions or by modulating the electronic nature of the ring.
Replacement of the Thiazole Ring with other heterocyclesCore ScaffoldOften leads to a significant loss of activity, highlighting the importance of the thiazole moiety.
Alteration of the Ethanone LinkerLinkerChanges in length or rigidity can negatively impact the optimal orientation for binding.

Physicochemical Properties and Biological Activity Correlations (e.g., lipophilicity, without explicit values)

The biological activity of this compound analogs is intricately linked to their physicochemical properties, most notably lipophilicity. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

Development of Lead Compounds through SAR Exploration

The systematic exploration of the structure-activity relationships of this compound and its analogs is a cornerstone of the hit-to-lead and lead optimization process. nih.govnih.gov Initial screening efforts may identify a "hit" compound with modest activity. Through iterative cycles of chemical synthesis and biological testing, guided by SAR data, medicinal chemists can systematically refine the structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

The development of lead compounds from this series involves several key strategies:

Maximizing Potency: By identifying the key interactions through SAR studies, modifications can be made to strengthen these interactions. For example, if a hydrogen bond is found to be crucial, the corresponding functional group can be optimized to enhance its hydrogen bonding capability.

Improving Selectivity: Often, a lead compound will interact with multiple targets. SAR exploration can help to identify the structural features that contribute to off-target effects, allowing for their modification to improve selectivity for the desired target.

Optimizing ADME Properties: As discussed, physicochemical properties are critical for a drug's success. SAR data can guide the modification of the lead compound to achieve a more favorable balance of properties, such as improved solubility, metabolic stability, and oral bioavailability.

The table below illustrates a hypothetical progression from an initial hit to a lead compound, based on the principles of SAR exploration.

Compound Structure Relative Potency Key SAR-Driven Improvement
Hit Compound2-Amino-1-thiazol-2-yl-ethanone1xBasic scaffold identified.
Optimized HitThis compound10xIntroduction of the cyclopropyl group enhances binding affinity.
Lead Compound2-Cyclopropylamino-1-(4-methylthiazol-2-yl)-ethanone50xAddition of a methyl group on the thiazole ring further improves potency through favorable interactions.

Through this iterative process of design, synthesis, and testing, guided by a deep understanding of the SAR, researchers can transform a promising hit molecule into a viable lead compound for further preclinical and clinical development.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 2-Cyclopropylamino-1-thiazol-2-yl-ethanone, might interact with a protein target.

Ligand-Protein Interaction Analysis

Molecular docking studies have explored the interactions of thiazole (B1198619) derivatives, including analogs of this compound, with a variety of protein targets implicated in different diseases.

Cyclin-Dependent Kinases (CDK1 and CDK9): As regulators of the cell cycle and transcription, CDKs are significant targets in cancer therapy. nih.govnih.govacs.org Docking studies of thiazole-containing compounds have been performed to understand their binding to CDK1 and CDK9. nih.govnih.govacs.orgnih.gov For instance, a study on paracyclophanyl-thiazole hybrids identified a compound that showed a notable inhibitory effect on CDK1. nih.govnih.gov Molecular docking was used to clarify the binding mode of these compounds within the CDK1 active site. nih.govnih.gov Similarly, derivatives of 4-thiazol-2-anilinopyrimidine have been designed and evaluated as CDK9 inhibitors, with X-ray crystal structures providing insights into their binding modes. nih.govacs.org

Bacterial Proteins: The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Thiazole derivatives have been investigated for their potential to inhibit essential bacterial enzymes. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com Docking studies have been conducted against bacterial targets like DNA gyrase and dihydropteroate (B1496061) synthase to predict the binding interactions of these compounds. mdpi.comnih.govresearchgate.netmdpi.com For example, novel thiazole derivatives have shown favorable binding energies against E. coli DNA gyrase and S. aureus dihydropteroate synthase. mdpi.comnih.gov

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. nih.govnih.govmdpi.com Molecular docking has been employed to investigate how thiazole derivatives bind to and inhibit α-glucosidase. nih.govnih.govmdpi.com Studies have shown that these compounds can form stable hydrophobic interactions and hydrogen bonds with key residues in the active site of the enzyme, such as Phe-157 and Glu-276. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor involved in the regulation of glucose and lipid metabolism, making it a target for antidiabetic drugs. nih.gov Thiazolidinediones, which contain a thiazole-related ring system, are known PPARγ activators. nih.gov Molecular docking studies have been used to explore the binding affinities and modes of new thiazolidine-2,4-dione derivatives toward the PPARγ receptor. nih.gov

Zinc-Activated Channel (ZAC): The ZAC is a unique member of the Cys-loop receptor superfamily. nih.gov N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective ZAC antagonists, and their mode of action is suggested to be as negative allosteric modulators targeting the transmembrane and/or intracellular domains of the receptor. nih.gov

Phosphoinositide 3-kinase alpha (PI3Kα): While direct docking studies for this compound with PI3Kα were not prominently found in the provided results, the broader class of thiazole derivatives is often investigated for activity against various kinases, and PI3Kα is a common target in cancer research.

Prediction of Binding Modes and Affinities

A primary outcome of molecular docking is the prediction of how a ligand binds within a protein's active site and the strength of this interaction, often expressed as a binding energy or docking score.

For thiazole derivatives, docking studies have consistently predicted specific binding modes characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the target proteins. mdpi.comnih.gov For example, in the case of α-glucosidase, the indolin-2-one scaffold of a thiazole derivative was found to be located in a hydrophobic pocket, forming a stable binding. nih.gov The binding energies calculated from these studies often correlate with the experimentally observed inhibitory activities. For instance, a lower (more negative) binding energy generally corresponds to a higher inhibitory potency. mdpi.comnih.gov

Table 1: Summary of Molecular Docking Studies on Thiazole Derivatives

Target Protein Interacting Residues Predicted Binding Interactions
CDK1 Not explicitly detailed in provided text Elucidation of binding mode to understand inhibitory activity. nih.govnih.gov
CDK9 Not explicitly detailed in provided text Insights into binding modes from X-ray crystal structures. nih.govacs.org
Bacterial Dihydropteroate Synthase Asn11, His241, Asp84, Arg239, Asn103, Met128, Arg52 Hydrogen bonds. mdpi.com
Bacterial DNA Gyrase Not explicitly detailed in provided text Favorable binding energies. mdpi.comnih.gov
α-Glucosidase Phe-157, Leu-176, Pro-240, Phe-300, Leu-218, Glu-276, Asp-68 Hydrophobic interactions, CH-π interactions, hydrogen bonds. nih.gov
PPARγ Not explicitly detailed in provided text Similar orientations and positions within the binding site. nih.gov
ZAC Transmembrane and/or intracellular domains Negative allosteric modulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

QSAR models have been developed for various series of thiazole derivatives to predict their biological activities, such as antioxidant and antimicrobial effects. excli.denih.gov These models are typically generated using multiple linear regression (MLR) or other statistical techniques. excli.denih.gov The goal is to create a mathematical equation that can predict the activity of new, unsynthesized compounds based on their structural features. For instance, QSAR models for antioxidant activity (DPPH and SOD assays) of 2-aminothiazole (B372263) sulfonamide derivatives have been constructed with good predictive performance. excli.denih.gov

Identification of Key Molecular Descriptors

A crucial aspect of QSAR is the identification of molecular descriptors that are significantly correlated with the biological activity of the compounds. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties.

For 2-aminothiazole sulfonamide derivatives, key properties found to influence their antioxidant activities include mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry. excli.denih.gov These findings from QSAR studies provide valuable guidance for the rational design of new derivatives with potentially enhanced activities. excli.denih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Thiazole Derivatives

Biological Activity Key Molecular Descriptors
Antioxidant Mass, polarizability, electronegativity, presence of C-F bond, van der Waals volume, structural symmetry. excli.denih.gov

In Silico ADMET Prediction

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. This early assessment helps in identifying compounds with potentially poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures in drug development. mdpi.comnih.gov

For various thiazole derivatives, in silico ADMET predictions have been performed. mdpi.comnih.govresearchgate.net These studies often predict properties like oral bioavailability, intestinal absorption, and potential for toxicity. mdpi.comresearchgate.net For example, in silico ADMET analysis of certain 2-aminothiazol-4(5H)-one derivatives indicated favorable absorption, distribution, metabolism, and excretion parameters, suggesting they are good potential drug candidates. mdpi.com Similarly, predictions for other thiazole derivatives have shown they are likely to have good oral bioavailability and a low toxicity profile. researchgate.net

Assessment of Drug-Likeness Parameters

The evaluation of drug-likeness is a critical early-stage filter in the drug discovery process, aimed at identifying compounds with physicochemical properties favorable for oral bioavailability. nih.gov Computational tools are routinely used to calculate these parameters for large sets of molecules, including novel thiazole derivatives. nih.govresearchgate.net These in silico analyses help to prioritize compounds that are more likely to be successfully developed into drugs. nih.gov

For thiazole-based compounds, including those structurally related to this compound, several key drug-likeness descriptors are typically assessed. mdpi.com These often include adherence to established guidelines like Lipinski's Rule of Five. nih.govmdpi.com Computational platforms such as SwissADME are frequently employed to evaluate the drug-like characteristics of newly synthesized thiazole derivatives. nih.govnih.gov This allows researchers to fine-tune the structural properties of these compounds to optimize their potential as therapeutic agents. nih.gov

Prediction of Metabolic Stability

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

In the context of drug design, MD simulations are often used to refine the results of molecular docking studies. nih.govnih.gov By simulating the behavior of a thiazole derivative within the active site of a protein, researchers can gain a more detailed understanding of the binding mode and the key residues involved in the interaction. nih.govacs.org This information is critical for the rational design of more potent and selective inhibitors. For instance, simulations can help to understand the stability of hydrogen bonds and other non-covalent interactions that are crucial for the ligand's affinity. nih.gov The stability of the ligand-protein complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. rsc.org

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. wiley.com This approach has been successfully used to discover novel bioactive scaffolds based on the thiazole core. researchgate.net The process can be either structure-based, where the three-dimensional structure of the target is known, or ligand-based, where a set of known active molecules is used to guide the search. researchgate.net

The application of virtual screening can significantly accelerate the identification of new hit compounds, which can then be further optimized through chemical synthesis and biological testing. nih.gov For example, a virtual screening campaign could be designed to find new thiazole-containing molecules that are predicted to bind to a specific therapeutic target. researchgate.netfrontiersin.org This methodology allows for the exploration of vast chemical spaces in a time and cost-effective manner, ultimately leading to the discovery of structurally diverse inhibitors with novel mechanisms of action. nih.gov The integration of virtual screening with other computational methods, such as molecular docking and ADME predictions, provides a comprehensive platform for modern drug discovery. researchgate.net

Future Directions and Therapeutic Potential

Optimization Strategies for Enhanced Potency and Selectivity

A primary focus for future development will be the systematic structural modification of the 2-Cyclopropylamino-1-thiazol-2-yl-ethanone core to enhance biological potency and selectivity for specific molecular targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new analogues. Key optimization strategies include:

Scaffold Hopping and Ring Modifications: Replacing or modifying the thiazole (B1198619) ring with other heterocycles can lead to improved activity and novel intellectual property. For instance, substituting a benzimidazole scaffold with an imidazo[1,2-a]pyridine has been shown to increase potency on certain kinases like SIK2 and SIK3 while improving selectivity against related isoforms like SIK1. nih.gov

Substitution on the Thiazole Ring: The thiazole ring itself offers positions for substitution that can significantly impact activity. Exploring modifications at the C4 and C5 positions of the thiazole can enhance interactions with the target's binding site. For example, in other thiazole-containing series, introducing functional groups at the C5-position of a pyrimidine attached to the thiazole has been a successful strategy to improve potency and selectivity for cyclin-dependent kinase 9 (CDK9). acs.org

Modification of the Cyclopropylamino Group: The cyclopropyl (B3062369) moiety is known to increase metabolic stability and binding affinity. chemenu.com Altering this group by introducing substituents or replacing it with other small, constrained ring systems or flexible alkyl groups could fine-tune the compound's properties. For example, in a series of Salt-Inducible Kinase (SIK) inhibitors, replacing a cyclopropyl group on a lactam ring with a trifluoroethyl group resulted in single-digit nanomolar potency. nih.gov

Exploration of the Ethanone (B97240) Linker: The keto-group and the adjacent methylene group can be modified. For instance, converting the ketone to an oxime or other derivatives, or incorporating substituents on the methylene carbon, could alter the compound's electronic profile and conformational flexibility, potentially leading to better target engagement.

Systematic exploration of these modifications, as illustrated in the development of aminothiazole-based CDK9 inhibitors, is essential for optimization. biorxiv.orgbiorxiv.org

Modification StrategyExample from Related SeriesPotential Impact on this compound
Scaffold Hopping Benzimidazole to Imidazo[1,2-a]pyridineImproved potency and selectivity for specific kinase targets. nih.gov
Ring Substitution Adding functional groups to an attached pyrimidine ringEnhanced interactions with the target's gatekeeper region. acs.org
Amine Group Modification Cyclopropyl to Trifluoroethyl on a lactamIncreased potency and refined selectivity profile. nih.gov
Linker Modification Acylation of an amino group on the thiazole ringAltered binding mode and potential for new interactions. biorxiv.org

Exploration of Novel Molecular Targets

While the initial therapeutic focus of a compound series may be narrow, the inherent structural features of this compound and its derivatives suggest potential activity against a range of molecular targets. Thiazole-containing compounds have demonstrated broad biological activity, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.govnih.gov Future research should therefore include broad-based screening to identify novel and unexpected therapeutic applications.

Potential target classes for exploration include:

Kinases: The 2-aminothiazole (B372263) scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. biorxiv.org Screening against a wide panel of kinases could identify novel inhibitory activities. Derivatives of similar scaffolds have shown potent inhibition of targets like Cyclin-Dependent Kinases (CDKs) and Salt-Inducible Kinases (SIKs). nih.govacs.org

Enzymes: Thiazole derivatives have been found to inhibit various enzymes. For instance, certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.govmdpi.com Other related compounds have shown inhibitory activity against enzymes like α-amylase and proteinase K. researchgate.net

Ion Channels: A novel class of N-(thiazol-2-yl)-benzamide analogs was recently identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov This suggests that derivatives of this compound could also modulate ion channel activity.

Microbial Targets: The thiazole nucleus is a component of many antimicrobial agents. nih.govmdpi.com Analogues could be tested for activity against various bacterial and fungal strains, potentially targeting enzymes essential for microbial survival, such as dihydrofolate reductase (DHFR). nih.gov

Potential Target ClassExample of Thiazole ActivityRelevance to this compound
Kinases Inhibition of CDK9 and SIKsHigh potential due to the 2-aminothiazole-like core. nih.govacs.org
Metabolic Enzymes Inhibition of 11β-HSD1Potential application in metabolic syndrome or inflammation. mdpi.com
Ion Channels Antagonism of the Zinc-Activated Channel (ZAC)Exploration for neurological or psychiatric disorders. nih.gov
Antimicrobial Targets Inhibition of bacterial and fungal growthPotential development as novel anti-infective agents. mdpi.com

Development of Prodrug Strategies and Delivery Systems

To overcome potential pharmacokinetic challenges such as poor solubility, limited bioavailability, or rapid metabolism, the development of prodrugs and advanced delivery systems will be a valuable strategy. nih.govmdpi.com

Prodrug Design: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. mdpi.com For this compound, this could involve:

Ester or Amide Linkages: If the parent molecule is modified to include a hydroxyl or carboxylic acid group, these can be masked with promoieties to enhance lipophilicity and cell membrane permeability.

Phosphate Esters: Adding a phosphate group can dramatically increase aqueous solubility, allowing for intravenous formulations. This strategy is used for drugs like fosaprepitant. mdpi.com

Amino Acid Conjugates: Attaching amino acids can leverage endogenous amino acid transporters to improve absorption and potentially target specific tissues. nih.gov

Advanced Delivery Systems: Encapsulating the active compound in novel delivery systems can improve its therapeutic index. This could include formulations such as:

Liposomes

Nanoparticles

Polymeric micelles

These systems can protect the drug from premature degradation, prolong its circulation time, and potentially facilitate targeted delivery to disease sites.

Combination Therapies with Existing Agents

In complex diseases like cancer, combination therapy is a standard of care. nih.gov The unique mechanism of action of a novel agent derived from this compound could provide synergistic or additive effects when combined with existing drugs. Future preclinical and clinical studies should explore combinations with:

Chemotherapeutic agents

Targeted therapies (e.g., other kinase inhibitors)

Immunotherapies

The goal of such combinations is to enhance efficacy, overcome drug resistance, and potentially reduce the required amount of each agent, thereby minimizing toxicity. A multi-target drug, which is designed to interact with multiple targets simultaneously, can also be an effective strategy to overcome challenges seen with combination therapies. nih.gov

Application of Advanced Methodologies in Discovery and Development

The integration of advanced computational and synthetic methodologies can significantly accelerate the drug discovery and development process for this compound class.

Computational Chemistry: In silico tools are invaluable for rational drug design. researchgate.net

Molecular Docking: This technique can predict the binding orientation of analogues within the active site of a target protein, helping to prioritize which compounds to synthesize. researchgate.netfoliamedica.bg

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the drug-target complex and the dynamic interactions over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate physicochemical properties of the compounds with their biological activity, enabling the prediction of potency for newly designed molecules. excli.de

Novel Synthetic Methods: Efficient synthesis is key to exploring a wide chemical space.

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. researchgate.net

High-Throughput Synthesis: Automated or parallel synthesis techniques can rapidly generate large libraries of analogues for screening.

Potential as Pharmacological Tool Compounds

Even if a compound does not become a clinical drug, highly potent and selective derivatives of this compound can serve as valuable pharmacological tools. These "chemical probes" are essential for basic research to investigate the biological function of their molecular targets. nih.gov A selective inhibitor can be used in cell-based assays or animal models to elucidate the role of a specific enzyme or receptor in a signaling pathway or disease process. The development of such tools based on this scaffold could significantly advance our understanding of various aspects of biology and pathology. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Cyclopropylamino-1-thiazol-2-yl-ethanone?

The compound is typically synthesized via multi-component reactions. A representative protocol involves reacting arylamine, alkylisothiocyanate, and a brominated cyclopropylethanone derivative (e.g., 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone) in ethanol with polyvinyl pyridine as a catalyst. The reaction proceeds at room temperature, monitored by TLC, and the product is purified via recrystallization . This method emphasizes regioselectivity and avoids harsh conditions, making it suitable for lab-scale synthesis.

Basic: How is structural characterization of this compound performed?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) identifies protons on the cyclopropyl, thiazole, and ethanone moieties (e.g., δ 4.75 ppm for CH2_2 adjacent to sulfur) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 282 [M+1]) and fragmentation patterns .
  • IR Spectroscopy : NIST data for related thiophene-containing ethanones (e.g., C=O stretching at ~1680 cm1^{-1}) provides reference for functional group validation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves:

  • Catalyst Screening : Polyvinyl pyridine enhances reaction efficiency by stabilizing intermediates, as shown in multi-component syntheses .
  • Solvent and pH Control : Acidic (e.g., acetic acid) or basic conditions influence cyclization rates during thiazole formation; systematic pH titration resolves competing pathways .
  • Temperature Gradients : Reflux in ethanol minimizes side products compared to room-temperature reactions, as observed in analogous thiazole syntheses .

Advanced: How are contradictions in biological activity data resolved?

Discrepancies in reported antimicrobial or anticancer activities often arise from:

  • Assay Variability : Standardizing protocols (e.g., MIC testing against S. aureus ATCC 25923) reduces inter-lab variability .
  • Structural Analogues : Comparing bioactivity of derivatives (e.g., thiophene vs. phenyl substitutions) identifies pharmacophore requirements .
  • Metabolite Interference : LC-MS/MS analysis differentiates parent compound effects from metabolites in cellular models .

Advanced: What computational approaches predict the compound’s reactivity and stability?

  • DFT Calculations : Model bond dissociation energies (e.g., C–S in thiazole) to predict degradation pathways under oxidative stress .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize structure-activity relationships .
  • Crystallographic Data : PubChem-derived structural coordinates guide docking studies for binding affinity estimation .

Basic: What analytical methods monitor reaction progress and purity?

  • TLC : Hexane/ethyl acetate (3:1) resolves intermediates and product spots .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm quantify purity (>95%) .
  • Melting Point Analysis : Sharp mp ranges (e.g., 191–193°C) confirm crystallinity and absence of polymorphs .

Advanced: How are degradation products identified under varying environmental conditions?

  • Oxidative Stress Testing : H2_2O2_2-mediated oxidation generates quinone derivatives, characterized by LC-HRMS .
  • Photolytic Stability : UV irradiation (254 nm) in methanol reveals thiophene ring-opening products via 1^1H NMR tracking .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >200°C stability in inert atmospheres) .

Advanced: What strategies enhance selectivity in functionalization reactions?

  • Protecting Groups : Temporary protection of the cyclopropylamine moiety (e.g., Boc) prevents undesired nucleophilic attacks during thiazole functionalization .
  • Metal Catalysis : Pd-mediated cross-couplings selectively modify the thiazole ring without affecting the ethanone group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in halogen substitution reactions .

Basic: What are the safety and handling protocols for this compound?

  • Storage : Desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .
  • Waste Disposal : Neutralize ethanone-containing waste with 10% NaOH before incineration, adhering to EPA guidelines .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models?

  • ADME Studies : Radiolabeled 14^{14}C-tracing in rodent plasma identifies rapid hepatic clearance (t1/2_{1/2} ~2.5 hr) .
  • Tissue Distribution : MALDI-TOF imaging maps accumulation in target organs (e.g., liver, kidneys) .
  • CYP450 Inhibition Assays : Microsomal incubations assess metabolic stability and drug-drug interaction risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.